molecular formula C13H18O3 B040475 3-Methoxy-4-(3-methylbutoxy)benzaldehyde CAS No. 114991-69-4

3-Methoxy-4-(3-methylbutoxy)benzaldehyde

Cat. No. B040475
CAS RN: 114991-69-4
M. Wt: 222.28 g/mol
InChI Key: QMAVUZPWNRBYAO-UHFFFAOYSA-N
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Description

3-Methoxy-4-(3-methylbutoxy)benzaldehyde is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications in different fields.

Synthesis Analysis

The synthesis of compounds related to 3-Methoxy-4-(3-methylbutoxy)benzaldehyde often involves reactions with other benzaldehydes. For instance, Özay et al. (2013) describe the synthesis of a related compound from the reaction of 2-hydroxy-3-methoxybenzaldehyde with hexachlorocyclotriphosphazene (Özay, Yıldız, Ünver, & Durlu, 2013).

Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques like X-ray crystallography, as demonstrated in the study by Özay et al. (2013), where they detail the crystal structure of their synthesized compound (Özay et al., 2013).

Chemical Reactions and Properties

The chemical reactions involving compounds similar to 3-Methoxy-4-(3-methylbutoxy)benzaldehyde can be quite diverse. For example, Sreedhar and Satyanarayana (1994) discuss the reactivity ratios of a related compound in a copolymerization process (Sreedhar & Satyanarayana, 1994).

Physical Properties Analysis

Research on related compounds provides insights into their physical properties. Venkataramanan et al. (1994) explored the optical and mechanical properties of a related nonlinear optical crystal, highlighting aspects like optical transmission and mechanical hardness (Venkataramanan, Uchil, & Bhat, 1994).

Chemical Properties Analysis

The chemical properties of such compounds are typically analyzed through spectroscopic methods. The study by Krishnakumar, Barathi, and Mathammal (2013) on related benzaldehydes used spectroscopic techniques to analyze molecular properties like vibrational wavenumbers and electronic properties (Krishnakumar, Barathi, & Mathammal, 2013).

Scientific Research Applications

Catalytic Oxidation and Synthesis

Catalytic Oxidation of Lignins into Aromatic Aldehydes

Research discusses the catalytic oxidation of lignins into vanillin (3-methoxy-4-hydroxybenzaldehyde) and syringaldehyde, examining the influence of various factors on yield and process selectivity. It highlights the significant oxygen consumption in the process as an unresolved issue, suggesting a gap in studies aimed at reducing oxygen and alkali use. The review also explores the possibility of single-stage oxidative processing of wood into aromatic aldehydes and cellulose, indicating a potential area for further exploration and development (Tarabanko & Tarabanko, 2017).

Review of Synthesis Methods for Vanillin

Another important perfumery and chemical intermediate, vanillin, related in structure to the compound , is widely used in pharmaceutical, perfumery, and food flavoring industries. The paper details various synthesis methods for vanillin, proposing more promising and practical approaches for its synthesis, which could be relevant for synthesizing related aromatic aldehydes (Tan Ju & Liao Xin, 2003).

Environmental Degradation and Bioremediation

Degradation of Acetaminophen by Advanced Oxidation Processes

While focusing on acetaminophen, this review collects data on by-products, biotoxicity, and proposed degradation pathways through advanced oxidation processes (AOPs). It underscores the environmental presence and potential ecosystem threats posed by aromatic aldehyde by-products, suggesting a need for enhanced degradation techniques. This information can be pivotal for understanding the environmental aspects and degradation pathways of similar compounds (Qutob et al., 2022).

Atmospheric Reactivity of Methoxyphenols

This review provides an extensive look at the atmospheric reactivity of methoxyphenols, including their reactions in various phases and secondary organic aerosol (SOA) formation. Given the structural similarity, insights into the degradation pathways, kinetics, and mechanisms of methoxyphenols can offer valuable perspectives on the atmospheric interactions and environmental impact of "3-Methoxy-4-(3-methylbutoxy)benzaldehyde" and its analogs (Liu, Chen, & Chen, 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-methoxy-4-(3-methylbutoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-10(2)6-7-16-12-5-4-11(9-14)8-13(12)15-3/h4-5,8-10H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAVUZPWNRBYAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350114
Record name 3-methoxy-4-(3-methylbutoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-(3-methylbutoxy)benzaldehyde

CAS RN

114991-69-4
Record name 3-methoxy-4-(3-methylbutoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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